molecular formula C29H46O7 B12292656 Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate

Cat. No.: B12292656
M. Wt: 506.7 g/mol
InChI Key: VKXXPYARELKQOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate typically involves the esterification of ursodeoxycholic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate involves its interaction with specific molecular targets and pathways. It is believed to modulate bile acid metabolism and influence the activity of enzymes involved in lipid digestion and absorption. The compound’s effects on cellular signaling pathways and gene expression are also areas of active research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate is unique due to its specific combination of functional groups and its potential therapeutic applications. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H46O7

Molecular Weight

506.7 g/mol

IUPAC Name

methyl 4-(3,7-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C29H46O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-25,27,32H,7-15H2,1-6H3

InChI Key

VKXXPYARELKQOY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C

Origin of Product

United States

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